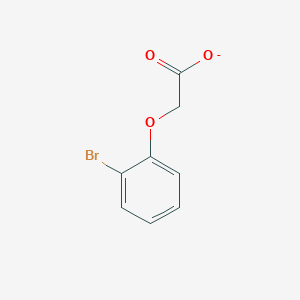

(2-Bromophenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYODYPUWJPKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879325 | |

| Record name | O-BROMOPHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879-56-7 | |

| Record name | O-BROMOPHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2-Bromophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromophenoxy)acetic acid, a halogenated derivative of phenoxyacetic acid, is a compound of interest in various chemical and pharmaceutical research fields. Its structural characteristics, featuring a bromine atom on the ortho position of the phenoxy ring, impart specific chemical properties that make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of the biological activities of its isomer, providing context for its potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 2-(2-bromophenoxy)acetic acid | [1] |

| Synonyms | o-Bromophenoxyacetic acid | [1][2] |

| CAS Number | 1879-56-7 | [1][2][3][4] |

| Molecular Formula | C₈H₇BrO₃ | [1][3][5] |

| Molecular Weight | 231.04 g/mol | [1][5] |

| Melting Point | 141-145 °C | [2] |

| Boiling Point | 330.8 °C at 760 mmHg | [2] |

| Density | 1.641 g/cm³ | [2] |

| Purity | ≥98% | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through the Williamson ether synthesis, a well-established method for preparing ethers. This involves the reaction of a phenoxide with a haloalkane. In this case, 2-bromophenol is reacted with an alkali salt of chloroacetic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of phenoxyacetic acids.

Materials:

-

2-Bromophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of Sodium Chloroacetate Solution:

-

In an ice water bath, dissolve a specific molar equivalent of chloroacetic acid in deionized water.

-

Adjust the pH of the solution to 8-9 using a 30% sodium hydroxide solution to form sodium chloroacetate.

-

-

Preparation of Sodium 2-Bromophenoxide:

-

In a separate reaction vessel with constant stirring, dissolve a molar equivalent of sodium hydroxide in a mixture of deionized water and ethanol at room temperature.

-

Slowly add a molar equivalent of 2-bromophenol to the sodium hydroxide solution.

-

Continue stirring for approximately 20 minutes to ensure the complete formation of the sodium 2-bromophenoxide.

-

-

Reaction:

-

Add the previously prepared sodium chloroacetate solution to the sodium 2-bromophenoxide solution.

-

Heat the resulting mixture to reflux at around 102°C for 5 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture to a pH of 1-2 with 2.0 mol·L⁻¹ hydrochloric acid, which will result in the precipitation of the crude this compound.

-

Filter the white precipitate and wash it three times with dilute hydrochloric acid.

-

Dry the crude product at 60°C.

-

For further purification, disperse the crude product in heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution.

-

Filter the solution to remove any insoluble impurities and collect the filtrate.

-

Re-precipitate the purified this compound by adjusting the pH of the filtrate to 1-2 with 2.0 mol·L⁻¹ hydrochloric acid.

-

Filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity of Bromophenoxyacetic Acid Isomers

Research has shown that para-bromophenoxyacetic acid exhibits promising antimicrobial activity against a range of microorganisms, including both bacteria and fungi. In comparative studies, the presence of the bromo group appeared to enhance its efficacy against various microbes, resulting in larger zones of inhibition compared to standard antimicrobial agents. The antimicrobial effects were observed against Bacillus subtilis, Enterobacter, E. coli, Klebsiella pneumoniae, Candida albicans, and Trichoderma.

The proposed mechanisms for its antimicrobial action include the disruption of cell membranes, interference with cell wall synthesis, inhibition of protein or nucleic acid synthesis, or the induction of reactive oxygen species. These findings suggest that bromophenoxyacetic acid derivatives are a promising area for further investigation in the development of novel antimicrobial agents.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via Williamson ether synthesis is a straightforward and adaptable process for laboratory-scale production. While direct biological activity data for the 2-bromo isomer is limited, the notable antimicrobial properties of its 4-bromo isomer highlight the potential for this class of compounds in drug discovery and development. Further research into the specific biological profile of this compound is warranted to fully elucidate its potential applications.

References

- 1. 4-Bromophenylacetic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemnet.com [chemnet.com]

- 3. 1879-56-7|2-(2-Bromophenoxy)acetic acid|BLD Pharm [bldpharm.com]

- 4. 1879-56-7 Cas No. | 2-(2-Bromophenoxy)acetic acid | Apollo [store.apolloscientific.co.uk]

- 5. chemscene.com [chemscene.com]

Technical Guide: (2-Bromophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 20735-37-3

This technical guide provides a comprehensive overview of (2-Bromophenoxy)acetic acid, a significant molecule in chemical synthesis and of interest to the fields of pharmaceutical research and drug development. This document details its chemical and physical properties, outlines a key synthesis protocol, and includes visualizations to illustrate its synthesis and a potential logical workflow for its application in research.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 20735-37-3 |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 142-144 °C |

| Boiling Point | 355.7±27.0 °C (Predicted) |

| Density | 1.677±0.06 g/cm³ (Predicted) |

| pKa | 3.06±0.10 (Predicted) |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 2-bromophenol with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. This Williamson ether synthesis followed by acidification yields the desired product.

Experimental Protocol: Synthesis via Williamson Etherification

Materials:

-

2-Bromophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

Suitable organic solvent (e.g., ethanol, acetone)

-

Ice bath

Procedure:

-

Deprotonation of 2-Bromophenol: In a reaction vessel, dissolve 2-bromophenol in a suitable solvent. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming the sodium 2-bromophenoxide salt. This step is typically performed at room temperature with stirring.

-

Nucleophilic Substitution: To the solution of sodium 2-bromophenoxide, add a solution of chloroacetic acid. The mixture is then heated to reflux and maintained at this temperature for several hours to facilitate the nucleophilic substitution reaction. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid and displacing the chloride ion.

-

Hydrolysis and Acidification: After the reaction is complete (monitored by techniques such as Thin Layer Chromatography), the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The resulting residue is then dissolved in water and acidified with a strong acid, such as hydrochloric acid, until the pH is acidic. This protonates the carboxylate to form the carboxylic acid.

-

Isolation and Purification: The precipitated this compound is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Synthesis of this compound.

Logical Relationship in a Research Context

This diagram outlines a logical progression for utilizing this compound in a drug discovery or chemical biology research setting.

Caption: Drug Discovery Workflow.

An In-depth Technical Guide on the Molecular Structure of (2-Bromophenoxy)acetic acid

A notable scarcity of detailed experimental data for (2-Bromophenoxy)acetic acid necessitates a comparative analysis with the structurally similar and well-characterized compound, (2-Bromophenyl)acetic acid. This guide presents the available information for this compound and provides a comprehensive overview of the molecular structure of (2-Bromophenyl)acetic acid as a surrogate, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an organic compound featuring a bromo-substituted phenyl ring linked to an acetic acid moiety through an ether bond. Its chemical formula is C8H7BrO3.[1] Due to a significant lack of publicly available experimental data, a detailed analysis of its molecular structure through spectroscopic and crystallographic methods is not currently possible. To provide a functional and informative technical guide, this document will focus on the available data for this compound and supplement this with a thorough examination of the closely related molecule, (2-Bromophenyl)acetic acid. The primary structural difference is the ether linkage in the target compound versus a direct carbon-carbon bond between the phenyl ring and the acetic acid group in the surrogate.

Physicochemical Properties

A summary of the known and computed physicochemical properties for both this compound and (2-Bromophenyl)acetic acid is provided below for comparative purposes.

| Property | This compound | (2-Bromophenyl)acetic acid |

| Molecular Formula | C8H7BrO3[1] | C8H7BrO2[2] |

| Molecular Weight | 231.04 g/mol | 215.04 g/mol [2] |

| Appearance | Not available | White to off-white crystalline solid[3] |

| Melting Point | Not available | 104-106 °C |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Sparingly soluble in water; soluble in ethanol, methanol, and acetone[3] |

| CAS Number | 2698-36-4 | 18698-97-0 |

Molecular Structure Analysis of (2-Bromophenyl)acetic acid

The molecular structure of (2-Bromophenyl)acetic acid has been elucidated through various analytical techniques, providing a solid foundation for understanding its chemical behavior.

Spectroscopic Data

Spectroscopic analysis is fundamental to determining the connectivity and chemical environment of atoms within a molecule.

3.1.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts for (2-Bromophenyl)acetic acid are indicative of its aromatic and aliphatic protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | m | 1H | Aromatic CH |

| ~7.3 | m | 2H | Aromatic CH |

| ~7.1 | m | 1H | Aromatic CH |

| ~3.8 | s | 2H | CH2 |

| ~11.0 | s | 1H | COOH |

Note: The specific chemical shifts and multiplicities can vary slightly depending on the solvent and instrument used.

3.1.2. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Description |

| ~3000 | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1200 | C-O stretch |

| ~750 | C-Br stretch |

3.1.3. Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The mass spectrum of (2-Bromophenyl)acetic acid shows a molecular ion peak corresponding to its molecular weight.

Crystallographic Data

Single-crystal X-ray diffraction has been used to determine the precise three-dimensional arrangement of atoms in solid (2-Bromophenyl)acetic acid. This technique provides accurate bond lengths and angles.

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of (2-Bromophenyl)acetic acid are provided below. These protocols serve as a reference for researchers aiming to characterize similar compounds.

Synthesis of (2-Bromophenyl)acetic acid

A general procedure for the synthesis of α-bromophenylacetic acid from phenylacetic acid involves the following steps:

-

2-phenylacetic acid, N-bromosuccinimide, and carbon tetrachloride are added to a dry, two-necked flask equipped with a condensing unit.

-

Azobisisobutyronitrile is added with stirring, and the reaction mixture is heated to reflux at 77°C for 2 hours.

-

The reaction progress is monitored by ¹H NMR spectroscopy until the starting material is consumed.

-

After cooling to room temperature, the mixture is diluted with hexane and filtered.

-

The solvent is removed by rotary evaporation, and the product is purified by silica gel column chromatography to yield α-bromophenylacetic acid as a white solid.[4]

Spectroscopic Characterization

-

¹H NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a nuclear magnetic resonance spectrometer. The spectrum is recorded, and the chemical shifts, multiplicities, and integration of the signals are analyzed to determine the proton environment.

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is placed on an attenuated total reflectance (ATR) crystal of an FTIR spectrometer, or mixed with KBr to form a pellet. The infrared spectrum is then recorded, revealing the characteristic absorption bands of the functional groups.

-

Mass Spectrometry: The sample is introduced into a mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated.

X-ray Crystallography

A single crystal of suitable quality is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected. The data is then processed to solve the crystal structure and refine the atomic positions, yielding precise bond lengths and angles.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups.

Caption: Molecular structure of this compound.

Conclusion

While a comprehensive experimental characterization of this compound remains elusive in the current scientific literature, this technical guide provides the foundational knowledge available. By presenting the known properties of the target molecule and offering a detailed analysis of the structurally similar (2-Bromophenyl)acetic acid, this document serves as a valuable resource for researchers. The provided experimental protocols for synthesis and characterization offer a roadmap for future studies that may fully elucidate the molecular structure and properties of this compound. Further research is warranted to fill the existing data gap and enable a more complete understanding of this compound for its potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide to (2-Bromophenoxy)acetic Acid and the Closely Related Compound 2-(2-Bromophenyl)acetic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This technical guide addresses the inquiry regarding (2-Bromophenoxy)acetic acid . The confirmed International Union of Pure and Applied Chemistry (IUPAC) name for this compound is indeed This compound [1]. However, a comprehensive search for in-depth technical data, including detailed experimental protocols and biological signaling pathways for this specific molecule, yielded limited results.

Conversely, a substantial body of scientific literature and data is available for the structurally related compound, 2-(2-Bromophenyl)acetic acid . Due to the similarity in nomenclature and the scarcity of information on the former, this guide will primarily focus on providing a detailed technical overview of 2-(2-Bromophenyl)acetic acid , while clearly distinguishing it from this compound.

Section 1: this compound - An Overview

This compound is an organic compound with the molecular formula C₈H₇BrO₃. Structurally, it consists of an acetic acid group linked to a bromine-substituted benzene ring via an ether linkage.

IUPAC Name: this compound

At present, detailed experimental protocols, extensive quantitative data, and documented biological signaling pathways for this compound are not widely available in the public domain. Researchers interested in this specific molecule may need to undertake foundational research to characterize its properties and potential applications.

Section 2: A Comprehensive Technical Guide to 2-(2-Bromophenyl)acetic Acid

This section provides a detailed analysis of 2-(2-Bromophenyl)acetic acid, a compound frequently utilized in chemical synthesis and pharmaceutical research.

IUPAC Name and Synonyms

The IUPAC name for this compound is 2-(2-bromophenyl)acetic acid . It is also known by several synonyms, including o-Bromophenylacetic acid and 2-Bromobenzeneacetic acid[2].

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-Bromophenyl)acetic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [2] |

| Molecular Weight | 215.04 g/mol | [2] |

| Appearance | White to pale cream crystalline powder or crystals | [3] |

| Melting Point | 104-106 °C | [4] |

| Assay | ≥98.0% (HPLC) | [3] |

| Solubility | Information not widely available |

Spectral Data

Spectral data is crucial for the identification and characterization of 2-(2-Bromophenyl)acetic acid.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Bromophenyl)acetic acid shows characteristic shifts for the aromatic protons, the methylene protons of the acetic acid moiety, and the acidic proton[5].

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as bands corresponding to the aromatic ring[2].

-

Mass Spectrometry: The mass spectrum displays a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for bromine[2].

Experimental Protocols: Synthesis of 2-(2-Bromophenyl)acetic Acid

While various synthetic routes exist, a general procedure for the synthesis of a related compound, α-bromophenylacetic acid, involves the bromination of phenylacetic acid. A representative protocol is detailed below.

Synthesis of α-Bromophenylacetic Acid from Phenylacetic Acid [6]

-

Materials:

-

2-Phenylacetic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Hexane

-

Ether

-

-

Procedure:

-

To a dry two-necked flask equipped with a condenser, add 2-phenylacetic acid, N-bromosuccinimide, and carbon tetrachloride.

-

Add a catalytic amount of azobisisobutyronitrile with stirring.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2 hours. The reaction progress can be monitored by ¹H NMR spectroscopy until the starting material is consumed.

-

After completion, allow the reaction to cool to room temperature.

-

Dilute the reaction mixture with hexane and filter to remove succinimide.

-

The solvent is removed from the filtrate by rotary evaporation.

-

The crude product is then purified by silica gel column chromatography using a mixture of n-hexane and ether as the eluent to yield α-bromophenylacetic acid as a white solid.

-

Logical Workflow for the Synthesis of α-Bromophenylacetic Acid:

Caption: Synthesis workflow for α-bromophenylacetic acid.

Applications in Research and Drug Development

2-(2-Bromophenyl)acetic acid serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its derivatives have been explored for various therapeutic applications, including as anti-inflammatory agents[7]. The presence of the bromine atom provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse range of molecules. Research has also indicated its use as an intermediate in the synthesis of agrochemicals[7].

Biological Activity and Signaling Pathways

While specific signaling pathways for 2-(2-Bromophenyl)acetic acid are not extensively detailed, related compounds such as 2-(4-bromophenyl)acetic acid have been investigated for their ability to modulate biological pathways, particularly in the context of inflammation[7]. The general class of phenylacetic acid derivatives has been studied for a variety of biological activities.

Illustrative Diagram of a Potential Research Workflow for Investigating Biological Activity:

Caption: A generalized workflow for drug discovery.

Conclusion

This technical guide has clarified the IUPAC name of this compound and highlighted the current limitations in available technical data for this specific compound. In contrast, a comprehensive overview of the structurally related and more extensively studied compound, 2-(2-Bromophenyl)acetic acid, has been provided. This includes its physicochemical properties, spectral data, a representative synthesis protocol, and its applications in research and development. It is imperative for researchers to note the structural distinction between these two compounds in their scientific endeavors. Further research into this compound is warranted to fully elucidate its chemical and biological profile.

References

- 1. This compound | C8H7BrO3 | CID 592201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromophenylacetic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Bromophenylacetic acid(18698-97-0) 1H NMR [m.chemicalbook.com]

- 6. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

Synthesis of (2-Bromophenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (2-Bromophenoxy)acetic acid from 2-bromophenol. The primary method described is the Williamson ether synthesis, a robust and widely used method for preparing ethers. This document provides a comprehensive overview of the reaction, including the underlying mechanism, a detailed experimental protocol, and relevant quantitative data.

Introduction

This compound is an important intermediate in the synthesis of various biologically active molecules and finds applications in pharmaceutical and agrochemical research. The synthesis from 2-bromophenol is a classic example of the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (in this case, a phenoxide) with an alkyl halide.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of chloroacetic acid, leading to the formation of an ether linkage.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Step 1: Deprotonation of 2-bromophenol 2-bromophenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the sodium or potassium 2-bromophenoxide salt.

Step 2: Nucleophilic substitution The 2-bromophenoxide then reacts with chloroacetic acid (or its sodium salt) in an SN2 reaction. The phenoxide ion acts as the nucleophile, displacing the chloride ion from chloroacetic acid.

The Williamson ether synthesis is generally an efficient method, with yields for analogous phenoxyacetic acid syntheses reported to be as high as 95-98%.[1][2]

Quantitative Data Summary

The following tables summarize the typical reaction parameters for the synthesis of phenoxyacetic acid derivatives via Williamson ether synthesis. These values are based on general procedures and may be optimized for the specific synthesis of this compound.

Table 1: Reactant Quantities

| Reactant | Molar Ratio | Typical Quantity (for a lab-scale synthesis) |

| 2-Bromophenol | 1.0 | 45 mmol |

| Sodium Hydroxide | 1.0 | 45 mmol |

| Chloroacetic Acid | 1.2 | 55 mmol |

| Sodium Hydroxide (for chloroacetic acid) | 1.2 | 55 mmol |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Reaction Temperature | Reflux (approx. 102 °C) | [3] |

| Reaction Time | 5 hours | [3] |

| Solvent | Water/Ethanol mixture | [3] |

| pH for Product Precipitation | 1-2 | [3] |

| Reported Yield for similar compounds | >95% | [1][2] |

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of phenoxyacetic acid derivatives.[3]

Materials:

-

2-Bromophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl), 2.0 M

-

Saturated potassium carbonate solution

Equipment:

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle or water bath

-

Ice water bath

-

Beakers

-

Buchner funnel and filter flask

-

pH meter or pH paper

Procedure:

Part A: Preparation of Sodium Chloroacetate Solution

-

In a beaker, dissolve 55 mmol of chloroacetic acid in 15 mL of deionized water. This should be done in an ice water bath to control the exothermic dissolution.

-

While stirring, slowly add a 30% NaOH solution to the chloroacetic acid solution until the pH is between 8 and 9. This will form a solution of sodium chloroacetate.

Part B: Formation of Sodium 2-Bromophenoxide

-

In a separate beaker, dissolve 45 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol at room temperature with constant stirring.

-

Slowly add 45 mmol of 2-bromophenol to the NaOH solution.

-

Continue stirring the mixture for 20 minutes at room temperature.

Part C: Reaction

-

Add the sodium chloroacetate solution from Part A to the sodium 2-bromophenoxide solution from Part B.

-

Transfer the resulting mixture to a round-bottom flask and equip it with a reflux condenser.

-

Heat the mixture to reflux (approximately 102 °C) and maintain reflux for 5 hours with continuous stirring.

Part D: Isolation and Purification of this compound

-

After 5 hours, cool the reaction mixture to room temperature.

-

Slowly add 2.0 M HCl to the mixture while stirring until the pH reaches 1-2. A white precipitate of this compound should form.

-

Filter the precipitate using a Buchner funnel and wash it three times with dilute hydrochloric acid.

-

Dry the crude product at 60 °C.

-

For further purification, disperse the crude product in 100 mL of heated deionized water.

-

Adjust the pH to 8.0 using a saturated potassium carbonate solution to dissolve the product.

-

Filter the solution to remove any insoluble impurities.

-

Collect the filtrate and re-acidify it to a pH of 1-2 with 2.0 M HCl to precipitate the purified product.

-

Cool the mixture to room temperature, filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum oven.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to (2-Bromophenoxy)acetic Acid: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromophenoxy)acetic acid is a halogenated derivative of phenoxyacetic acid. The phenoxyacetic acid scaffold is a core component in a variety of biologically active molecules, including herbicides, pesticides, and pharmaceuticals. The introduction of a bromine atom to the phenyl ring can significantly influence the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of the potential biological activities of this compound and its derivatives, aimed at supporting research and development in medicinal chemistry and drug discovery.

Core Physical and Chemical Properties

Direct experimental data for this compound is limited in publicly available literature. However, data for its structural isomers, particularly the para-substituted (4-Bromophenoxy)acetic acid, provides valuable comparative insights.

Table 1: Physical and Chemical Properties of Bromophenoxyacetic Acid Isomers

| Property | This compound (Predicted/Limited Data) | (4-Bromophenoxy)acetic acid[1] |

| Molecular Formula | C₈H₇BrO₃ | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol | 231.04 g/mol [1] |

| Melting Point | Data not available | 161.4 - 161.8 °C[1] |

| Boiling Point | Data not available | 322 °C[1] |

| pKa | Data not available | 3.04[1] |

| Solubility | Data not available | Very soluble in water[1] |

Spectral Data

Table 2: Representative Spectral Data of 2-Bromophenylacetic acid

| Spectroscopy | Data |

| ¹H NMR | Chemical shifts (ppm) are expected for the aromatic protons (around 7.1-7.6 ppm), the methylene protons adjacent to the carbonyl group (around 3.8 ppm), and the carboxylic acid proton (a broad singlet, typically >10 ppm). The splitting patterns will be indicative of the ortho substitution.[2] |

| ¹³C NMR | Characteristic peaks are expected for the carboxylic carbon (around 170-180 ppm), the carbons of the aromatic ring (around 110-140 ppm), and the methylene carbon. The carbon attached to the bromine will show a characteristic shift.[3] |

| IR Spectroscopy | Key absorptions are anticipated for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-O stretching of the ether and carboxylic acid, and C-Br stretching. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and cleavage of the ether bond. |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. The following protocol is adapted from established procedures for the synthesis of similar phenoxyacetic acids and is proposed for the synthesis of this compound.[4][5]

Reaction Scheme:

Caption: Williamson Ether Synthesis of this compound.

Materials:

-

2-Bromophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

3 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromophenol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture until the 2-bromophenol has completely dissolved to form the sodium 2-bromophenoxide salt.

-

Addition of Chloroacetic Acid: To the phenoxide solution, add a solution of chloroacetic acid (1.2 equivalents) in water dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of approximately 2 by the slow addition of 3 M HCl. This will precipitate the crude this compound.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer. Separate the aqueous layer and re-acidify with 3 M HCl to precipitate the purified product.

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum or in a desiccator over anhydrous magnesium sulfate.

-

Characterization: Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

While no studies have directly investigated the biological activity or signaling pathway involvement of this compound, the broader class of phenoxyacetic acid derivatives is known for a wide range of biological effects.

General Biological Activities of Phenoxyacetic Acid Derivatives:

-

Herbicidal Activity: Many chlorinated phenoxyacetic acids, such as 2,4-D, act as synthetic auxins, leading to uncontrolled growth and death in broadleaf weeds. The molecular structure, including the position of halogen substituents, significantly influences this activity.[6]

-

Antimicrobial Activity: Various derivatives have demonstrated antibacterial and antifungal properties. For instance, para-bromophenoxyacetic acid has shown inhibitory effects against several microorganisms, including Bacillus subtilis, E. coli, and Candida albicans.[7] The mode of action may involve disruption of cell membranes or inhibition of essential enzymes.

-

Anti-inflammatory and Pharmaceutical Potential: Phenoxyacetic acid derivatives have been explored for their anti-inflammatory, anticonvulsant, and antihypertensive properties.[4] Some have been investigated as agonists for free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.

Given these precedents, it is plausible that this compound could exhibit biological activity. The ortho-position of the bromine atom may influence its interaction with biological targets differently than its meta- and para-isomers.

Logical Workflow for Investigating Biological Activity:

Caption: A logical workflow for the investigation of biological activity.

Conclusion

This compound represents a molecule of interest for researchers in chemistry and drug development due to the established biological activities of the broader phenoxyacetic acid class. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis and suggests avenues for the investigation of its biological potential. Further research is warranted to fully characterize its physical, chemical, and biological properties to unlock its potential applications.

References

- 1. (4-Bromophenoxy)acetic acid(1878-91-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2-Bromophenylacetic acid(18698-97-0) 1H NMR [m.chemicalbook.com]

- 3. 2-Bromophenylacetic acid(18698-97-0) 13C NMR spectrum [chemicalbook.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of (2-Bromophenoxy)acetic Acid and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for (2-Bromophenoxy)acetic acid and structurally related analogs. Due to the limited availability of experimental data for this compound, this document focuses on providing a comparative analysis with its parent compound, phenoxyacetic acid, and its isomers, alongside a general methodology for solubility determination.

Introduction

This compound is a substituted phenoxyacetic acid derivative. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. Understanding the solubility profile in various aqueous and organic solvents is a fundamental step in the drug development process. This guide aims to collate the available solubility information for researchers and scientists working with this class of compounds.

Solubility Data of Phenoxyacetic Acid and its Brominated Analogs

Table 1: Quantitative and Qualitative Solubility Data of Phenoxyacetic Acid and Analogs

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| Phenoxyacetic Acid | Water | 12 g/L[1] | 25[1] | - |

| Phenoxyacetic Acid | Ethanol | Highly Soluble[1] | Not Specified | Qualitative |

| Phenoxyacetic Acid | Diethyl Ether | Highly Soluble[1] | Not Specified | Qualitative |

| Phenoxyacetic Acid | Benzene | Highly Soluble[1] | Not Specified | Qualitative |

| (4-Bromophenoxy)acetic Acid | Water | Very Soluble[2] | Not Specified | Qualitative |

| (3-Bromophenoxy)acetic Acid | Water | 0.332 mg/mL | Not Specified | Calculated Value |

Experimental Protocol for Solubility Determination

A general and robust method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol can be adapted for this compound.

3.1. Materials

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, dichloromethane)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Immediately dilute the filtrate with a known volume of a suitable solvent to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the respective solvent by taking into account the dilution factor.

Visualizing Experimental and Logical Frameworks

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

Caption: General workflow for shake-flask solubility determination.

4.2. Factors Influencing Solubility

The solubility of a compound like this compound is influenced by several intrinsic and extrinsic factors, as depicted in the diagram below.

Caption: Key factors influencing the solubility of a compound.

Conclusion

While direct experimental solubility data for this compound remains elusive, the information available for its structural analogs provides a valuable starting point for researchers. The provided general experimental protocol for solubility determination offers a robust framework for generating the necessary data. A thorough understanding of the factors influencing solubility is crucial for the successful formulation and development of this compound as a potential therapeutic agent. It is recommended that experimental solubility studies be conducted to establish a definitive solubility profile for this compound.

References

Spectroscopic Analysis of (2-Bromophenoxy)acetic Acid: A Technical Guide

Introduction

(2-Bromophenoxy)acetic acid is an organic compound with potential applications in chemical synthesis and drug development. A thorough understanding of its molecular structure is crucial for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) that would be essential for the structural elucidation and characterization of this compound. Due to the current unavailability of specific experimental data for this compound, this guide will use data from its close isomer, 2-Bromophenylacetic acid , as an illustrative example to showcase the expected data presentation and interpretation. Detailed experimental protocols for acquiring such spectroscopic data for a solid organic compound are also provided.

Data Presentation

The following tables summarize the key spectroscopic data for 2-Bromophenylacetic acid, serving as a reference for the type of information expected for this compound.

Table 1: 1H NMR Data of 2-Bromophenylacetic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet (broad) | 1H | -COOH |

| 7.57 | Multiplet | 1H | Ar-H |

| 7.28 | Multiplet | 2H | Ar-H |

| 7.15 | Multiplet | 1H | Ar-H |

| 3.83 | Singlet | 2H | -CH2- |

Table 2: 13C NMR Data of 2-Bromophenylacetic acid

| Chemical Shift (δ) ppm | Assignment |

| 176.5 | C=O |

| 135.5 | Ar-C |

| 133.0 | Ar-C |

| 131.5 | Ar-C |

| 129.0 | Ar-C |

| 127.8 | Ar-C |

| 125.0 | Ar-C |

| 41.0 | -CH2- |

Table 3: Key IR Absorption Bands for 2-Bromophenylacetic acid

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3000 (broad) | Strong | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic) |

| ~1300 | Medium | C-O stretch |

| ~750 | Strong | C-Br stretch |

Table 4: Mass Spectrometry Data for 2-Bromophenylacetic acid [1]

| m/z | Relative Intensity (%) | Assignment |

| 214/216 | ~9 | [M]+, Molecular ion (presence of Br isotopes) |

| 171/169 | ~30 | [M-COOH]+ |

| 135 | 100 | [M-Br-CO]+ or other fragment |

| 90 | ~22 | C7H6+ |

| 91 | ~20 | C7H7+ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for 1H NMR and 20-50 mg for 13C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For 1H NMR, acquire the spectrum using a standard pulse sequence.

-

For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.

-

Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum by directing the IR beam through the ATR crystal. The evanescent wave that penetrates a short distance into the sample will be absorbed at specific frequencies corresponding to the vibrational modes of the functional groups.

-

Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will process the interferogram via a Fourier transform to generate the infrared spectrum.

-

The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm-1).

-

Analyze the positions, shapes, and intensities of the absorption bands to identify the characteristic functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample is vaporized by heating it under a high vacuum.

-

-

Ionization (Electron Ionization - EI):

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]+).

-

The excess energy from the electron impact also causes the molecular ion to fragment into smaller, characteristic charged fragments.

-

-

Mass Analysis:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Analyze the mass of the molecular ion to determine the molecular weight of the compound. The presence of bromine will be indicated by a characteristic M and M+2 isotopic pattern with approximately equal intensity.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

References

The Dawn of a New Era in Weed Control: A Technical History of Phenoxyacetic Acids

For decades, the agricultural world has relied on the potent and selective power of phenoxyacetic acid herbicides. This in-depth technical guide delves into the core of their discovery and history, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational science that ushered in a new age of weed management and beyond.

The journey of phenoxyacetic acids from a laboratory curiosity to a cornerstone of modern agriculture is a testament to scientific inquiry and innovation. This guide will explore the initial synthesis of the parent compound, the pivotal discovery of the herbicidal properties of its chlorinated derivatives, and the elucidation of their mechanism of action as synthetic auxins.

The Genesis of a Molecule: Early Synthesis of Phenoxyacetic Acid

The first documented synthesis of phenoxyacetic acid was reported in the 1880s. While the original publication is not widely accessible, the fundamental reaction, a Williamson ether synthesis, remains a classic method in organic chemistry.

Experimental Protocol: Synthesis of Phenoxyacetic Acid

This protocol is a generalized representation based on established chemical principles for the Williamson ether synthesis, as detailed in various organic chemistry resources.

Materials:

-

Phenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers

-

pH indicator paper (e.g., Congo red)

-

Recrystallization solvent (e.g., ethanol-water mixture)

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve a known molar equivalent of phenol in an aqueous solution of sodium hydroxide. This reaction forms the sodium phenoxide salt in situ.

-

Preparation of Sodium Chloroacetate: In a separate beaker, neutralize a molar equivalent of chloroacetic acid with an aqueous solution of sodium hydroxide to form sodium chloroacetate.

-

Reaction: Add the sodium chloroacetate solution to the flask containing the sodium phenoxide.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture using a heating mantle or water bath. The reaction is typically refluxed for several hours to ensure complete reaction.

-

Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Acidify the aqueous solution with hydrochloric acid to a pH of approximately 1-2, which protonates the phenoxyacetate salt to form phenoxyacetic acid.

-

Extraction: Extract the phenoxyacetic acid from the aqueous layer using an organic solvent such as diethyl ether.

-

Purification: Wash the organic extract with water to remove any remaining inorganic salts. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to yield crude phenoxyacetic acid.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure phenoxyacetic acid crystals.

A Serendipitous Discovery: The Dawn of Phenoxy Herbicides

The herbicidal potential of phenoxyacetic acid derivatives was not realized until the early 1940s. This discovery marked a significant turning point in agriculture, offering a selective method to control broadleaf weeds in cereal crops.

The Pioneering Work of Pokorny and the Synthesis of 2,4-D

In 1941, R. Pokorny published a brief but impactful paper detailing the synthesis of several chlorophenoxyacetic acids, including the now-famous 2,4-dichlorophenoxyacetic acid (2,4-D).[1] While the primary focus of the paper was on the chemical synthesis, it laid the groundwork for future biological studies.

Table 1: Physical Properties of Early Chlorophenoxyacetic Acids

| Compound | Molecular Formula | Melting Point (°C) |

| 2-Chlorophenoxyacetic acid | C₈H₇ClO₃ | 145-146 |

| 4-Chlorophenoxyacetic acid | C₈H₇ClO₃ | 157-158 |

| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | 138 |

| 2,4,5-Trichlorophenoxyacetic acid | C₈H₅Cl₃O₃ | 153 |

Data sourced from Pokorny, R. (1941). Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63(6), 1768.

Zimmerman and Hitchcock: Unveiling the Biological Activity

The groundbreaking work of P.W. Zimmerman and A.E. Hitchcock at the Boyce Thompson Institute in 1942 was instrumental in demonstrating the potent and selective herbicidal activity of substituted phenoxyacetic acids.[2][3][4][5][6] Their systematic investigation of various derivatives revealed the structure-activity relationships that govern the auxin-like effects of these compounds.

Experimental Workflow: Zimmerman and Hitchcock's Plant Response Assays

Caption: Workflow of Zimmerman and Hitchcock's plant response experiments.

Mechanism of Action: Mimicking a Plant's Own Growth Signals

Phenoxyacetic acid herbicides exert their effects by acting as synthetic mimics of the plant hormone auxin (indole-3-acetic acid, IAA).[7] This mimicry leads to a cascade of events within the plant, ultimately causing uncontrolled growth and death in susceptible species.

The core of this mechanism lies in the auxin signaling pathway. In the absence of auxin, repressor proteins (Aux/IAA) bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When auxin (or a synthetic auxin like 2,4-D) is present, it acts as a "molecular glue," promoting the interaction between the Aux/IAA repressors and a receptor complex known as SCFTIR1/AFB. This interaction targets the Aux/IAA proteins for degradation, thereby releasing the ARFs to activate the expression of genes that lead to the observed physiological responses.

Signaling Pathway of Phenoxyacetic Acid Herbicides

Caption: Simplified auxin signaling pathway activated by phenoxyacetic acids.

Beyond Herbicides: Other Applications of Phenoxyacetic Acids

While their primary application has been in agriculture, the unique biological activity of phenoxyacetic acid derivatives has led to their investigation in other fields. The structural motif of phenoxyacetic acid is present in a number of pharmaceutical drugs, highlighting the versatility of this chemical scaffold.[8]

Conclusion

The discovery and development of phenoxyacetic acids represent a paradigm shift in our ability to manage agricultural weeds. From the initial synthesis in the late 19th century to the elucidation of their auxin-mimicking mechanism of action, the story of these compounds is a compelling example of how fundamental chemical and biological research can lead to transformative technologies. The foundational work of pioneers like Pokorny, Zimmerman, and Hitchcock paved the way for decades of innovation in herbicide science and continues to inform the development of new crop protection solutions. This technical guide provides a glimpse into the rich history and scientific underpinnings of this remarkable class of molecules.

References

- 1. acs.org [acs.org]

- 2. Endogenous indole-3-acetamide levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. scirp.org [scirp.org]

- 6. Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity · [nal.usda.gov]

- 7. deq.mt.gov [deq.mt.gov]

- 8. scielo.br [scielo.br]

Theoretical Exploration of Brominated Phenoxyacetic Acids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated phenoxyacetic acids represent a compelling class of organic compounds with significant potential in medicinal chemistry and drug development. As derivatives of phenoxyacetic acid, they are structurally related to a variety of biologically active molecules, including herbicides and pharmaceuticals. The introduction of bromine atoms onto the phenyl ring can profoundly influence the physicochemical properties and biological activities of the parent compound, offering a strategic approach for modulating efficacy and specificity.

This technical guide provides an in-depth overview of the theoretical studies of brominated phenoxyacetic acids. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the computational chemistry, experimental methodologies, and potential biological mechanisms associated with these compounds. By integrating quantitative data, detailed protocols, and visual representations of key concepts, this guide aims to facilitate further research and application of brominated phenoxyacetic acids in various scientific domains.

Physicochemical Properties and Quantum Chemical Analysis

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of halogenated phenoxyacetic acids. While much of the foundational research has focused on chloro-derivatives due to their herbicidal importance, these studies provide a robust framework for understanding their brominated counterparts.[1]

Quantum chemical calculations are pivotal in predicting molecular geometry, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data and predicting chemical reactivity.[2]

Computational Methodology

A common theoretical approach for studying these molecules involves geometry optimization and frequency calculations using DFT with a basis set such as B3LYP/6-311++G(d,p).[1] This level of theory has been shown to provide results that are in good agreement with experimental data for related compounds.[2][3]

The general workflow for the theoretical analysis of brominated phenoxyacetic acids can be visualized as follows:

Caption: Computational workflow for the theoretical analysis of brominated phenoxyacetic acids.

Tabulated Quantitative Data

The following tables summarize key calculated physicochemical and quantum chemical parameters for a representative brominated phenoxyacetic acid, 2-bromophenylacetic acid, based on available literature data for halogenated phenylacetic acids.[4][5]

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [6] |

| Molecular Weight | 215.04 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 114-117 °C | [3] |

| pKa | ~4.19 | [7] |

Table 1: Physicochemical Properties of 4-Bromophenylacetic Acid.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability; a larger gap implies higher stability and lower reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Calculated from HOMO and LUMO energies; higher hardness indicates lower reactivity. |

| Electrophilicity Index (ω) | Measure of electrophilic character | Predicts the ability of a molecule to accept electrons. |

Table 2: Key Quantum Chemical Descriptors.

Experimental Protocols

Synthesis of Brominated Phenoxyacetic Acids

The synthesis of brominated phenoxyacetic acids can be achieved through several established methods. A general and widely used procedure is the Williamson ether synthesis, which involves the reaction of a bromophenol with an α-haloacetic acid ester, followed by hydrolysis.

Detailed Protocol for the Synthesis of 4-Bromophenoxyacetic Acid:

-

Preparation of Sodium 4-Bromophenoxide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol in a suitable solvent such as ethanol.

-

Add an equimolar amount of a strong base, like sodium hydroxide or sodium ethoxide, portion-wise while stirring.

-

The reaction mixture is typically stirred at room temperature for a specified period to ensure complete formation of the sodium phenoxide salt.

-

-

Williamson Ether Synthesis:

-

To the solution of sodium 4-bromophenoxide, add an equimolar amount of ethyl chloroacetate.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

-

Hydrolysis:

-

To the cooled reaction mixture, add an aqueous solution of a strong base (e.g., sodium hydroxide) to hydrolyze the ester.

-

Continue stirring at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

-

Work-up and Purification:

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

The aqueous layer is then acidified with a dilute strong acid (e.g., hydrochloric acid) to a pH of approximately 2, leading to the precipitation of the crude 4-bromophenoxyacetic acid.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Spectroscopic Characterization

The synthesized brominated phenoxyacetic acids are typically characterized using various spectroscopic techniques to confirm their structure and purity.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern on the aromatic ring and the presence of the acetic acid moiety.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretching vibrations, and the C-O-C ether linkage.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the molecular structure.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for brominated phenoxyacetic acids are not yet extensively elucidated, research on the broader class of phenoxyacetic acid derivatives points towards several potential mechanisms of action, particularly in the contexts of anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

Phenoxyacetic acid derivatives have been investigated as potential anti-inflammatory agents.[8] A key mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Furthermore, studies on related compounds suggest that phenoxyacetic acid derivatives can modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10] This indicates a potential interaction with upstream signaling pathways like the NF-κB pathway, which is a central regulator of the inflammatory response.

Antimicrobial Activity

The antimicrobial properties of phenoxyacetic acid derivatives have also been reported.[2] The proposed mechanisms often involve the disruption of microbial cell integrity and function.

Caption: Proposed antimicrobial mechanisms of action for brominated phenoxyacetic acids.

The lipophilic nature of the brominated phenyl ring may facilitate the compound's interaction with and permeation of the bacterial cell membrane, leading to a loss of structural integrity and leakage of cellular contents. Additionally, these compounds may interfere with essential intracellular processes such as protein synthesis, ultimately leading to bacterial cell death.

Conclusion

Theoretical studies of brominated phenoxyacetic acids, supported by experimental validation, provide a powerful platform for the rational design of novel therapeutic agents. The computational methods outlined in this guide allow for the prediction of key molecular properties that govern biological activity. While the precise signaling pathways for brominated derivatives are still an active area of research, the established anti-inflammatory and antimicrobial activities of the broader phenoxyacetic acid class suggest promising avenues for further investigation. The integration of computational and experimental approaches will be crucial in unlocking the full therapeutic potential of these versatile compounds.

References

- 1. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. 4-Bromophenylacetic acid 98 1878-68-8 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. revistadechimie.ro [revistadechimie.ro]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05596B [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of (2-Bromophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Phenoxyacetic acid derivatives are important structural motifs in a variety of biologically active compounds. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including phenoxyacetic acids. This reaction proceeds via an S_N2 mechanism, involving the nucleophilic attack of a phenoxide ion on an α-haloacid. The resulting (2-Bromophenoxy)acetic acid can be a valuable building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Isomers of bromophenylacetic acid are known to be key intermediates in the development of anti-inflammatory drugs.

Data Presentation

Note: The following data is for the isomeric compound 2-Bromophenylacetic acid and should be used as a reference for the characterization of this compound.

| Property | Value |

| Physical Properties | |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol [1] |

| Melting Point | 104-106 °C[1][2] |

| Appearance | White to pale cream crystalline powder[3] |

| Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 11.0 (s, 1H), 7.57 (d, J=7.9 Hz, 1H), 7.28 (t, J=7.7 Hz, 1H), 7.15 (t, J=7.7 Hz, 1H), 3.83 (s, 2H) |

| IR (KBr, cm⁻¹) | Conforms to structure[3] |

| Mass Spectrum (EI-MS) | m/z: 135, 169, 171, 90, 91[4] |

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is adapted from general procedures for the Williamson ether synthesis.

Materials:

-

2-Bromophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Formation of the Phenoxide:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium 2-bromophenoxide salt.

-

-

Williamson Ether Synthesis Reaction:

-

To the solution of sodium 2-bromophenoxide, add a solution of chloroacetic acid (1.1 eq) in water.

-

Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 100-110 °C) with continuous stirring.

-

Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of this compound should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hot water.

-

Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure of this compound.

-

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound represents a versatile scaffold for the development of novel therapeutic agents. The presence of the carboxylic acid, ether linkage, and the bromo-substituted aromatic ring provides multiple points for chemical modification. Bromophenylacetic acid derivatives have been utilized as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The bromo substituent can be used for further functionalization through cross-coupling reactions to introduce molecular diversity.

Caption: Role of this compound in a drug discovery pipeline.

References